

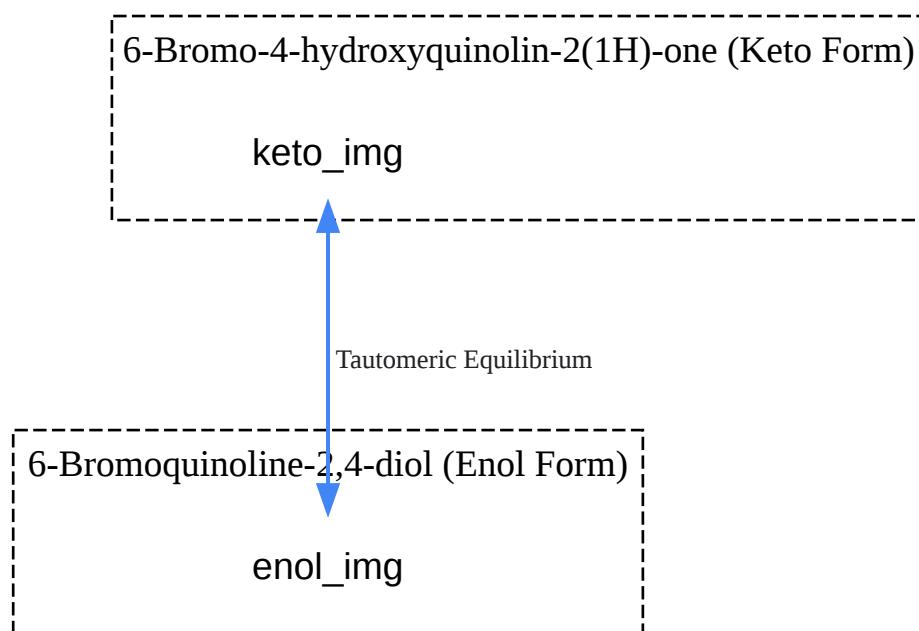
Physical and chemical properties of 6-Bromo-4-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromo-4-hydroxyquinolin-2(1H)-one

Cat. No.: B1527584


[Get Quote](#)

An In-depth Technical Guide to 6-Bromo-4-hydroxyquinolin-2(1H)-one

Introduction: Unveiling a Core Heterocyclic Scaffold

6-Bromo-4-hydroxyquinolin-2(1H)-one (CAS No. 54675-23-9) is a halogenated derivative of the 4-hydroxyquinolin-2-one scaffold.^{[1][2]} This class of compounds is of significant interest in medicinal chemistry and materials science due to the quinoline core, a privileged structure found in numerous pharmacologically active agents.^[3] The presence of the bromine atom at the C6 position, combined with the hydroxyl and ketone functionalities, provides multiple reactive sites for synthetic diversification, making it a valuable intermediate in the development of novel therapeutics and functional organic materials.^{[2][4]}

A crucial chemical feature of this molecule is its existence in a tautomeric equilibrium between the keto (amide) form, **6-Bromo-4-hydroxyquinolin-2(1H)-one**, and the enol (iminol) form, 6-Bromoquinoline-2,4-diol.^{[1][5]} While the keto form generally predominates in the solid state and in many solvents, understanding this equilibrium is fundamental to predicting its reactivity and intermolecular interactions.

[Click to download full resolution via product page](#)

Caption: Tautomeric equilibrium of the title compound.

Core Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application in research and development, dictating its handling, solubility, and pharmacokinetic potential. The key properties of **6-Bromo-4-hydroxyquinolin-2(1H)-one** are summarized below.

Property	Value	Source(s)
CAS Number	54675-23-9	[1] [4] [6]
Molecular Formula	C ₉ H ₆ BrNO ₂	[1] [2] [7]
Molecular Weight	240.05 g/mol	[1] [7]
Physical Form	Solid	[5]
Melting Point	211-212 °C	[2] [6]
Boiling Point (Predicted)	451.3 ± 45.0 °C	[2] [6]
Density (Predicted)	1.801 ± 0.06 g/cm ³	[2] [6]
Solubility	Very slightly soluble (0.17 g/L at 25 °C)	[7]
pKa (Predicted)	4.50 ± 1.00	[2] [6] [7]
Topological Polar Surface Area	49.3 Å ²	[1] [7]
Hydrogen Bond Donor Count	2	[7]
Hydrogen Bond Acceptor Count	2	[7]
Storage Conditions	Sealed in dry, Room Temperature	[5] [6]

Spectroscopic Profile for Structural Elucidation

Structural confirmation is paramount in chemical synthesis. The following section details the characteristic spectroscopic data used to identify and verify the integrity of **6-Bromo-4-hydroxyquinolin-2(1H)-one**.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides a definitive fingerprint of the molecule's proton environment. The spectrum, typically run in DMSO-d₆, reveals key structural information.

- ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

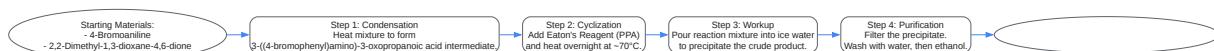
- 7.85 (d, $J=2.20$ Hz, 1H): This doublet corresponds to the proton at the C5 position. It is split only by the proton at C7, resulting in a small meta-coupling constant.
- 7.65 (dd, $J=8.79, 2.20$ Hz, 1H): This doublet of doublets is assigned to the proton at the C7 position. It exhibits a large ortho-coupling ($J=8.79$ Hz) with the C8 proton and a smaller meta-coupling ($J=2.20$ Hz) with the C5 proton.
- 7.21 (d, $J=8.79$ Hz, 1H): This doublet represents the proton at the C8 position, showing a characteristic ortho-coupling to the C7 proton.
- 5.75 (s, 1H): This singlet is attributed to the vinyl proton at the C3 position. Its isolated nature (no adjacent protons) results in a singlet peak.[8]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic distribution characteristic of a bromine-containing compound.

- MS (ESI+): m/z 241.91 $[M+H]^+$.[8]
- Isotopic Pattern: A critical validation point is the presence of two major peaks of nearly equal intensity ($[M+H]^+$ and $[M+2+H]^+$) separated by 2 m/z units. This pattern is the signature of the naturally occurring isotopes of bromine (^{79}Br and ^{81}Br), providing unambiguous evidence of the compound's elemental composition.

Synthetic Strategy: A Validated Protocol


The synthesis of **6-Bromo-4-hydroxyquinolin-2(1H)-one** is reliably achieved via a thermal cyclization of an N-aryl malonamic acid intermediate. This approach is robust and commonly cited in the literature.[4][8]

Rationale for Experimental Design

The chosen synthetic pathway leverages readily available starting materials, 4-bromoaniline and a malonic acid equivalent like 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid).[4][8] The key transformation is an intramolecular Friedel-Crafts-type acylation, which requires a strong dehydrating agent and heat. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA) are highly effective for this cyclization, as

they promote the necessary condensation by activating the carboxylic acid and acting as a non-nucleophilic acid catalyst.^[8] The final precipitation in water is a classic workup step to isolate the water-insoluble organic product from the acidic reaction medium.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **6-Bromo-4-hydroxyquinolin-2(1H)-one**.

Step-by-Step Protocol

- **Intermediate Formation:** In a suitable reaction vessel, combine 4-bromoaniline (1.0 eq) and 2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq). Heat the mixture for approximately 1.5 hours. Upon cooling, the intermediate, 3-((4-bromophenyl)amino)-3-oxopropanoic acid, is formed. The acetone by-product can be removed under vacuum.^{[4][8]}
- **Cyclization:** To the solid intermediate, add Eaton's Reagent or Polyphosphoric Acid (PPA) (e.g., ~10g PPA per 0.7g of intermediate). Heat the resulting mixture to 70-120°C under an inert atmosphere (e.g., argon) overnight.^[8]
- **Isolation:** After cooling to room temperature, carefully pour the reaction mixture onto ice. A precipitate will form.^{[4][8]}
- **Purification:** Collect the solid precipitate by filtration. Wash the solid thoroughly with water to remove residual acid, followed by a wash with ethanol to remove organic impurities. Dry the resulting solid under vacuum to yield the title compound.^{[4][8]}

Reactivity and Applications in Drug Discovery

6-Bromo-4-hydroxyquinolin-2(1H)-one serves primarily as a versatile chemical building block.^[2] Its utility stems from several key reactive sites:

- Aromatic Bromine (C6): The bromo-substituent is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, alkyl, and amino groups, enabling the synthesis of complex molecular libraries for screening.
- Phenolic Hydroxyl (C4): The hydroxyl group can be alkylated or acylated to generate ethers and esters, which can modulate the compound's solubility and hydrogen-bonding capabilities. It can also be converted to a triflate, another excellent leaving group for cross-coupling reactions.
- Lactam NH (N1): The nitrogen atom can be alkylated or arylated, providing another vector for structural diversification.

Given that the quinoline framework is central to many biologically active compounds, this intermediate is a valuable starting point for synthesizing analogs of anticancer, antimicrobial, and anti-inflammatory agents.^[3]

Conclusion

6-Bromo-4-hydroxyquinolin-2(1H)-one is a well-characterized and synthetically accessible intermediate. Its defined physicochemical properties, predictable spectroscopic profile, and multiple points for chemical modification make it a highly valuable scaffold for researchers in organic synthesis and medicinal chemistry. The robust synthesis and potential for diverse functionalization ensure its continued relevance in the exploration of novel chemical space for drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Bromo-4-hydroxyquinolin-2(1H)-one | C9H6BrNO2 | CID 54689446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]

- 3. researchgate.net [researchgate.net]
- 4. 6-broMo-4-hydroxyquinolin-2(1H)-one | 54675-23-9 [chemicalbook.com]
- 5. 6-Bromo-4-hydroxyquinolin-2(1H)-one | 54675-23-9 [sigmaaldrich.com]
- 6. 6-broMo-4-hydroxyquinolin-2(1H)-one | 54675-23-9 [amp.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. 6-broMo-4-hydroxyquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Physical and chemical properties of 6-Bromo-4-hydroxyquinolin-2(1H)-one]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1527584#physical-and-chemical-properties-of-6-bromo-4-hydroxyquinolin-2-1h-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com